molecular formula C15H27N3S B2956306 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol CAS No. 866040-04-2

4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2956306
CAS RN: 866040-04-2
M. Wt: 281.46
InChI Key: XNDQFGGFJPDKML-UHFFFAOYSA-N
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Description

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Protective Effects on Ethanol-Induced Oxidative Stress

A study by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver. Their research found that these compounds, including derivatives similar to 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol, ameliorated peroxidative injury in these tissues, suggesting their potential in controlling ethanol-induced oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).

Synthesis and Applications in Heterocyclic Compounds

Abdelrazek et al. (2018) focused on the synthesis of novel heterocyclic compounds using 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, a key intermediate. This work highlights the chemical versatility of such triazole derivatives in creating new compounds with potential applications across various fields, including pharmaceuticals and materials science (Abdelrazek et al., 2018).

Antimicrobial Activity

Martin (2020) synthesized novel triazole derivatives, including compounds similar to 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol, and evaluated their antimicrobial activity. The study found moderate to good antimicrobial efficacy, suggesting potential applications in combating microbial infections (Martin, 2020).

Corrosion Inhibition Properties

Research by Chauhan et al. (2019) on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a related compound, revealed its potential as a corrosion inhibitor for copper in saline environments. This finding indicates the potential of triazole derivatives, including 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol, in protecting metals from corrosion, which could be significant in industrial applications (Chauhan et al., 2019).

Urease and Anti-proliferative Activity

A 2022 study by Ali et al. evaluated a series of 1,2,4-triazoles for urease and anti-proliferative activities. Their findings suggest that such compounds, including those structurally related to 4-ethyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol, could have significant biomedical applications, particularly in the development of treatments for diseases where urease activity and cell proliferation are factors (Ali et al., 2022).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

4-ethyl-3-(4-pentylcyclohexyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3S/c1-3-5-6-7-12-8-10-13(11-9-12)14-16-17-15(19)18(14)4-2/h12-13H,3-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDQFGGFJPDKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NNC(=S)N2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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